Pde10-IN-5 -

Pde10-IN-5

Catalog Number: EVT-8700626
CAS Number:
Molecular Formula: C26H19F3N4O
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PDE10-IN-5 involves several advanced organic chemistry techniques, including:

  1. Fragment-Based Screening: Initial identification was achieved through fragment-based approaches that screen for compounds with high ligand binding efficiency.
  2. Rational Design: Following initial hits, rational design strategies were employed, utilizing X-ray crystallography data to modify chemical structures for enhanced potency. For instance, modifications included replacing chlorine atoms with aminomethyl-thiazole groups and altering the core structure to improve interaction with key residues in the enzyme's active site .
  3. Parallel Library Synthesis: This method allowed for rapid generation of multiple derivatives to optimize activity against PDE10A.

Technical details regarding the synthesis include:

  • Use of palladium-catalyzed coupling reactions for constructing complex structures.
  • High-performance liquid chromatography (HPLC) for purity assessment, ensuring compounds exceed 95% purity before biological evaluation .
Molecular Structure Analysis

PDE10-IN-5 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the PDE10A enzyme. The compound's structure can be represented as follows:

  • Core Structure: A quinazoline or similar heterocyclic backbone.
  • Functional Groups: Substituents that facilitate hydrogen bonding and hydrophobic interactions with key residues in the active site of PDE10A.

Data regarding its molecular weight, melting point, and specific stereochemistry are critical for understanding its pharmacokinetic properties and biological activity. For example, binding studies indicated that PDE10-IN-5 forms strong interactions with residues such as Tyr683 within the selectivity pocket of PDE10A, which is essential for its inhibitory action .

Chemical Reactions Analysis

The chemical reactions involving PDE10-IN-5 primarily focus on its interaction with the PDE10A enzyme:

  1. Inhibition Mechanism: The compound competes with natural substrates (cAMP and cGMP) for binding at the active site, preventing their hydrolysis.
  2. Binding Affinity Studies: Techniques such as surface plasmon resonance have been utilized to quantify the binding kinetics of PDE10-IN-5, revealing an on-rate indicative of strong affinity for PDE10A .

These reactions are vital for elucidating how alterations in cyclic nucleotide levels can influence neuronal signaling pathways.

Mechanism of Action

PDE10-IN-5 exerts its pharmacological effects through a well-defined mechanism:

  1. Competitive Inhibition: By occupying the active site of PDE10A, PDE10-IN-5 inhibits the breakdown of cAMP and cGMP, leading to increased levels of these second messengers within cells.
  2. Signal Modulation: The elevation of cyclic nucleotides enhances downstream signaling pathways associated with dopamine receptor activity and other neurotransmitter systems, potentially normalizing dysregulated signaling in neuropsychiatric conditions .

Quantitative data from various assays demonstrate that PDE10-IN-5 displays high selectivity for PDE10A over other phosphodiesterase families, minimizing off-target effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of PDE10-IN-5 are crucial for its development as a therapeutic agent:

  • Solubility: Solubility profiles indicate favorable characteristics for oral bioavailability.
  • Stability: Thermal stability assessments reveal that the compound remains stable under physiological conditions.
  • Molecular Weight: The molecular weight is optimized to ensure adequate permeability across biological membranes.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its structural integrity and purity .

Applications

PDE10-IN-5 has several promising applications in scientific research and potential therapeutic development:

  1. Neuropsychiatric Disorders: Its primary application lies in treating conditions like schizophrenia and Huntington's disease by modulating dopamine signaling pathways.
  2. Cancer Research: Emerging studies suggest that inhibition of PDE10A may play a role in cancer therapy by affecting cellular proliferation and apoptosis pathways .
  3. Pharmacological Studies: It serves as a tool compound in research aimed at understanding cyclic nucleotide signaling dynamics in various physiological contexts.
Introduction to PDE10A as a Therapeutic Target

Role of Phosphodiesterase 10A in Cyclic Nucleotide Signaling Pathways

Phosphodiesterase 10A functions as a principal regulator of cyclic nucleotide dynamics by catalyzing the hydrolysis of cyclic AMP and cyclic GMP into inactive metabolites (5′-AMP and 5′-GMP) [1] [7]. This hydrolysis terminates cyclic nucleotide signaling, directly influencing the activation of cyclic AMP-dependent protein kinase (Protein Kinase A) and cyclic GMP-dependent protein kinase (Protein Kinase G) [5] [8]. In striatal medium spiny neurons—where Phosphodiesterase 10A is most abundantly expressed—it governs synaptic plasticity and neuronal excitability by compartmentalizing cyclic nucleotide pools within dendritic spines and postsynaptic densities [5] [7]. Spatial restriction of Phosphodiesterase 10A is mediated through its tethering to scaffolding proteins like A Kinase Anchoring Protein 150, which localizes it within multiprotein complexes containing N-Methyl-D-Aspartate receptors and Postsynaptic Density Protein 95 [5]. This assembly ensures precise regulation of cyclic AMP/Protein Kinase A and cyclic GMP/Protein Kinase G cascades, impacting transcription factors such as Cyclic AMP Response Element-Binding Protein and Extracellular Signal-Regulated Kinases 1/2 [8].

Table 1: Cyclic Nucleotide Signaling Modulated by Phosphodiesterase 10A

Second MessengerDownstream EffectorsBiological ConsequencesTissue Specificity
Cyclic AMPProtein Kinase ANeuronal survival, synaptic plasticityStriatum, cardiac myocytes
Cyclic GMPProtein Kinase GVasodilation, anti-hypertrophic effectsVascular endothelium, heart
Cyclic AMP/GMPCREB phosphorylationNeurogenesis, angiogenesisIschemic brain, tumor tissue

Dual-substrate specificity enables Phosphodiesterase 10A to integrate diverse physiological inputs. For example, in cardiac tissue, simultaneous elevation of both cyclic nucleotides following Phosphodiesterase 10A inhibition attenuates pathological hypertrophy and fibrosis [1]. Conversely, in neurons, cyclic AMP hydrolysis predominates, exerting gatekeeper control over dopamine and glutamate receptor crosstalk [7]. Such compartmentalization underpins the enzyme’s role as a metabolic integrator whose inhibition amplifies cyclic nucleotide signaling in cell-type-specific manners.

Phosphodiesterase 10A Overexpression in Oncogenic and Neurological Contexts

Dysregulated Phosphodiesterase 10A expression is a hallmark of multiple pathological states. In cardiovascular disease, Phosphodiesterase 10A messenger RNA and protein levels are markedly elevated in human and murine failing hearts compared to non-failing controls (P < 0.001) [1]. Immunohistochemical analyses reveal dense Phosphodiesterase 10A expression in hypertrophied cardiac myocytes and activated cardiac fibroblasts from heart failure patients, correlating with increased cyclic AMP hydrolytic activity [1]. Crucially, this upregulation is selective to pathological hypertrophy (e.g., pressure overload from aortic constriction), contrasting with its downregulation in physiological hypertrophy induced by exercise [1].

In oncology, Phosphodiesterase 10A exhibits context-dependent roles. Glioblastoma analyses from The Cancer Genome Atlas identify 6q27 loss—a locus harboring the Phosphodiesterase 10A gene—as an independent poor prognostic marker (Hazard Ratio = 1.5, P = 0.04) [6]. Phosphodiesterase 10A messenger RNA expression is significantly reduced in glioblastoma versus normal brain tissue (P < 1 × 10⁻⁵⁰), suggesting haploinsufficiency-driven tumorigenesis [6]. Conversely, epithelial ovarian carcinomas display Phosphodiesterase 10A overexpression, which correlates with shortened overall survival and enrichment of oncogenic pathways (e.g., RAS/Mitogen-Activated Protein Kinase, β-catenin) [9]. Such bidirectional dysregulation underscores tissue-specific consequences: neuronal Phosphodiesterase 10A deficiency promotes gliomagenesis via Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin hyperactivation [6], while excess Phosphodiesterase 10A in ovarian cancer drives Wnt/β-catenin nuclear translocation and metastatic spread [9].

Table 2: Disease Associations of Phosphodiesterase 10A Dysregulation

Disease ContextExpression ChangeFunctional ImpactMolecular Consequence
Heart failure3.5-fold increaseEnhanced cardiac fibrosis and hypertrophyReduced cyclic AMP/cyclic GMP signaling
Glioblastoma multiforme70% reductionProneural-mesenchymal transition; therapy resistancePI3K/AKT/mTOR hyperactivity
Ovarian cancer2.1-fold increaseMetastasis and chemoresistanceβ-catenin nuclear accumulation
Huntington’s diseaseProgressive striatal lossMotor and cognitive declineDisrupted basal ganglia circuitry
SchizophreniaAltered activity statesDopamine dysregulation; cognitive deficitsImbalanced D1/D2 receptor signaling

Neurologically, Phosphodiesterase 10A protein is depleted in Huntington’s disease striatal neurons early in pathogenesis [7], while functional imaging studies suggest altered activity states in schizophrenia [10]. The methylazoxy-methanol acetate rodent model of schizophrenia demonstrates that Phosphodiesterase 10A inhibition normalizes ventral tegmental area dopamine hyperactivity and reverses cognitive deficits, confirming its mechanistic role in neuropsychiatric circuitry [10].

Rationale for Targeting Phosphodiesterase 10A in Cancer and Central Nervous System Disorders

Pharmacological Phosphodiesterase 10A inhibition presents a multipronged therapeutic strategy by restoring cyclic nucleotide homeostasis in disease-compromised tissues. In oncology, inhibition suppresses proliferative signaling cascades:

  • β-Catenin Regulation: Phosphodiesterase 10A inhibition elevates cyclic GMP/Protein Kinase G activity, phosphorylating β-catenin at Ser⁵⁵²/Thr⁵⁵⁵ to promote its proteasomal degradation. This attenuates T-Cell Factor/Lymphoid Enhancer-Binding Factor transcriptional programs in ovarian cancer cells [9].
  • Growth Factor Signaling Attenuation: Epidermal Growth Factor-stimulated RAS/Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase/Protein Kinase B activation is blunted in Phosphodiesterase 10A-inhibited cancer cells, reducing metastatic potential [9].
  • Apoptosis Induction: Small-molecule inhibitors (e.g., PF-2545920) trigger G₂/M cell-cycle arrest and caspase-mediated apoptosis in ovarian cancer lines (Half Maximal Inhibitory Concentration = 1.2–3.8 μM) [9].

For central nervous system disorders, the rationale centers on Phosphodiesterase 10A’s striatal exclusivity and modulation of cortico-striato-thalamic circuits:

  • Antipsychotic Potential: By amplifying cyclic AMP in dopamine D₁ receptor-expressing direct pathway neurons and cyclic GMP in D₂ receptor-expressing indirect pathway neurons, inhibitors rebalance striatal output disrupted in schizophrenia [7] [10]. THPP-1, a selective inhibitor, reverses methylazoxy-methanol acetate-induced cognitive deficits and normalizes ventral tegmental area dopamine neuron hyperactivity without affecting baseline activity [10].
  • Neuroprotection and Plasticity: In ischemic stroke models, Phosphodiesterase 10A deactivation by TAK-063 enhances cyclic AMP/Cyclic AMP Response Element-Binding Protein-dependent brain-derived neurotrophic factor expression, fostering peri-infarct neurogenesis and axonal sprouting [8].
  • Disease-Modifying Effects: Unlike symptomatic dopamine D₂ antagonists, Phosphodiesterase 10A inhibitors may modify Huntington’s disease progression by sustaining neuronal cyclic nucleotide pools essential for survival [7].

The clinical tractability of Phosphodiesterase 10A is evidenced by positron emission tomography ligands (e.g., ¹⁸F-MNI-654) quantifying target engagement, and phase I trials confirming blood-brain barrier penetration [7]. Furthermore, tissue-specific expression minimizes off-target effects—a critical advantage over broad-spectrum phosphodiesterase inhibitors. As dysregulated cyclic nucleotide signaling converges across cancer, cardiovascular, and neurological diseases, Phosphodiesterase 10A represents a precision target warranting therapeutic exploitation.

Properties

Product Name

Pde10-IN-5

IUPAC Name

2-[[4-[4-pyridin-4-yl-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline

Molecular Formula

C26H19F3N4O

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-25(23(15-31-33)18-11-13-30-14-12-18)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)32-21/h1-15H,16-17H2

InChI Key

KOQAWTNMUMMWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4CC(F)(F)F)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.